![molecular formula C7H10BrN3O B1341326 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1005668-21-2](/img/structure/B1341326.png)
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis of Polyheterocyclic Ring Systems
Researchers have explored the utility of related pyrazole derivatives as precursors for constructing new polyheterocyclic ring systems. For example, the precursor "3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" was utilized to synthesize various pyrazolo[3,4-b]pyridine-based heterocycles, demonstrating significant in vitro antibacterial properties. These compounds were characterized using IR and 1H NMR spectral techniques, highlighting the potential of pyrazole derivatives in synthesizing complex molecular structures with potential biological activity (Abdel‐Latif et al., 2019).
Antimicrobial Properties
Various studies have been conducted to investigate the antimicrobial properties of compounds incorporating the pyrazole moiety. For instance, the synthesis of novel heterocycles incorporating an antipyrine moiety has been reported, where compounds were evaluated for their antimicrobial activities. These studies provide valuable insights into the potential therapeutic applications of pyrazole derivatives, laying the groundwork for further exploration of their biological activities (Bondock et al., 2008).
Exploration of Novel Chemical Reactions
The reactivity and versatility of pyrazole derivatives have been explored through the synthesis of various compounds showcasing the adaptability of these molecules in chemical reactions. For instance, new reactions involving 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile have been developed, highlighting the potential of pyrazole derivatives in generating hybrid molecules with unique structural features. Such studies contribute to the broader understanding of pyrazole chemistry and its potential applications in designing novel molecules (Dotsenko et al., 2020).
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target proteins.
Biochemical Pathways
Pyrazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.
Result of Action
Based on the known effects of pyrazole derivatives, it can be hypothesized that this compound may have a range of effects, potentially including anti-inflammatory, antitumor, antidiabetic, and other activities .
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYWVZYCLJRBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588685 |
Source
|
Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
CAS RN |
1005668-21-2 |
Source
|
Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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